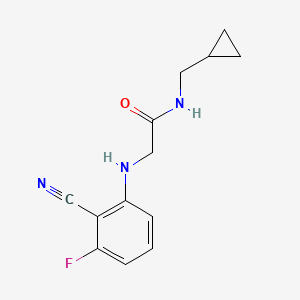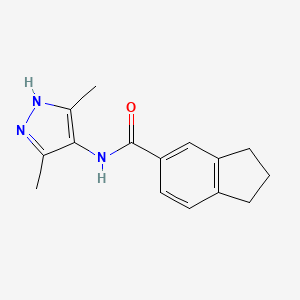
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells. ROS have been implicated in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Mechanism of Action
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide inhibits NADPH oxidase activity by binding to the enzyme's flavin adenine dinucleotide (FAD) binding site. This prevents the transfer of electrons from NADPH to FAD, which is required for ROS production. N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is a competitive inhibitor of NADPH oxidase, meaning that it competes with NADPH for binding to the enzyme.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to reduce ROS production in a variety of cell types. This has led to the identification of several downstream effects of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide treatment. For example, N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to reduce the proliferation of cancer cells, reduce inflammation in cardiovascular disease, and protect neurons from oxidative stress in neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide in lab experiments is its specificity for NADPH oxidase. N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide does not inhibit other enzymes that produce ROS, such as xanthine oxidase or mitochondrial electron transport chain. However, one limitation of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is its relatively low potency. Higher concentrations of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide are required to achieve complete inhibition of NADPH oxidase activity.
Future Directions
There are several future directions for research involving N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide. One direction is the development of more potent inhibitors of NADPH oxidase. Another direction is the investigation of the downstream effects of NADPH oxidase inhibition in different disease models. Finally, the use of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide in combination with other drugs or therapies may be explored to enhance its therapeutic potential.
Synthesis Methods
The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide involves several steps. The first step is the synthesis of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with 2,3-dihydro-1H-indene-5-carboxamide to yield N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide. The overall yield of the synthesis is approximately 20%.
Scientific Research Applications
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been extensively used in scientific research as a tool to study the role of NADPH oxidase in various diseases. N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to inhibit NADPH oxidase activity in a variety of cell types, including neutrophils, macrophages, and endothelial cells. N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been used to study the role of NADPH oxidase in cancer, cardiovascular disease, and neurodegenerative disorders.
properties
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-9-14(10(2)18-17-9)16-15(19)13-7-6-11-4-3-5-12(11)8-13/h6-8H,3-5H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXZJEZZXHJLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)

![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)

![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)
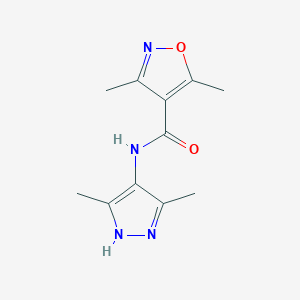

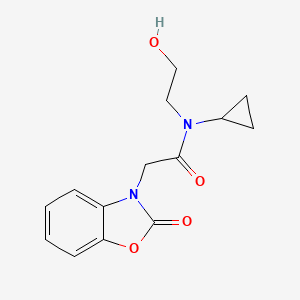


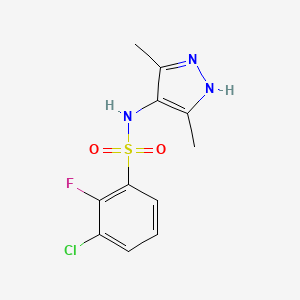
![2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7556516.png)
